(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride
Description
Nomenclature and Classification
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride belongs to the extensive family of N-protected piperazine derivatives, specifically classified as a tert-butyloxycarbonyl-protected compound. The systematic nomenclature reflects its complex structural features: the (S)-configuration designates the absolute stereochemistry at the carbon center bearing the propyl substituent, while the tert-butyl carboxylate functionality serves as a protecting group for one of the piperazine nitrogen atoms. According to Chemical Abstracts nomenclature conventions, this compound can be described as 1-Piperazinecarboxylic acid, 3-propyl-, 1,1-dimethylethyl ester, (3S)-, hydrochloride, emphasizing the systematic relationship to the parent piperazine core structure.
The molecular formula C₁₂H₂₅ClN₂O₂ indicates a molecular weight of 264.79 g/mol, distinguishing it from the free base form which has the formula C₁₂H₂₄N₂O₂ and molecular weight of 228.33 g/mol. This difference reflects the incorporation of one equivalent of hydrochloric acid, forming a stable hydrochloride salt that enhances the compound's handling properties and stability characteristics. The classification extends beyond simple structural descriptors to encompass its role as a synthetic intermediate, particularly in the context of asymmetric synthesis and medicinal chemistry applications.
Historical Context in Piperazine Chemistry
The development of substituted piperazine derivatives represents a significant evolution in heterocyclic chemistry, with piperazine itself first being recognized as an important scaffold in the mid-20th century. Piperazine was initially utilized as a solvent for uric acid before its introduction as an anthelmintic agent in 1953, marking the beginning of its therapeutic applications. The structural foundation of piperazine chemistry rests on the six-membered ring containing two opposing nitrogen atoms, creating a versatile platform for chemical modification and derivatization.
The progression toward carbon-substituted piperazines has been driven by the recognition that piperazine constitutes the third most common ring system found in FDA-approved drugs, yet more than 80% of these compounds lack substitutions on the methylene carbon atoms of the piperazine ring. This observation has motivated extensive research into methods for carbon functionalization of piperazines, particularly those involving asymmetric synthesis approaches. Recent synthetic developments have focused on creating efficient routes to 3-substituted piperazine derivatives, with particular emphasis on maintaining stereochemical integrity throughout synthetic transformations.
The emergence of tert-butyloxycarbonyl-protected piperazines as synthetic intermediates reflects broader trends in protecting group chemistry, where the stability and selective removability of the tert-butyloxycarbonyl group have made it an indispensable tool in complex molecule synthesis. Historical precedents for piperazine modification have established the foundation for current approaches to asymmetric piperazine synthesis, including methods that utilize chiral amino acid starting materials and sophisticated annulation strategies to construct the desired heterocyclic frameworks.
Stereochemical Significance
The stereochemical aspects of this compound represent critical considerations in its chemical behavior and potential applications. The (S)-configuration at the 3-position carbon center defines the compound's three-dimensional structure and influences its interactions with chiral environments, including biological targets and asymmetric catalysts. The importance of stereochemistry in piperazine derivatives has become increasingly recognized as pharmaceutical development has emphasized the need for enantiomerically pure compounds, driven by regulatory requirements that both enantiomers of chiral drugs should be studied in detail.
Piperazine ring systems adopt preferred conformations that can significantly impact the spatial arrangement of substituents, with the ring typically existing in a chair conformation similar to cyclohexane. In the case of 3-substituted piperazines, the propyl substituent can occupy either axial or equatorial positions, with the equatorial orientation generally being thermodynamically favored due to reduced steric interactions. The stereochemical definition of the 3-position substituent becomes particularly important when considering the compound's behavior in synthetic transformations and its potential for stereoselective reactions.
Research into the stereochemical properties of piperazine derivatives has revealed that the presence of substituents on the carbon framework can lead to complex conformational dynamics, influencing both the physical properties and reactivity patterns of these compounds. The development of methods for constructing enantiomerically pure 3-substituted piperazines has required sophisticated understanding of stereocontrol mechanisms, including the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques to achieve the desired stereochemical outcomes.
| Stereochemical Feature | Description | Impact |
|---|---|---|
| Absolute Configuration | (S) at position 3 | Defines three-dimensional structure |
| Ring Conformation | Chair form preferred | Influences substituent orientation |
| Propyl Orientation | Equatorial favored | Minimizes steric interactions |
| Enantiomeric Purity | Single stereoisomer | Critical for biological activity |
Relationship to Parent Compound ((S)-1-Boc-3-propyl-piperazine)
The relationship between this compound and its parent compound (S)-1-Boc-3-propyl-piperazine (CAS 928025-58-5) illustrates fundamental principles of salt formation and structural modification in heterocyclic chemistry. The parent compound, with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 g/mol, represents the free base form of the molecule, lacking the additional hydrochloric acid component that characterizes the hydrochloride salt.
Salt formation with hydrochloric acid serves multiple purposes in the context of pharmaceutical and synthetic chemistry, including enhancement of solubility properties, improvement of crystallinity and handling characteristics, and stabilization of the compound under various storage conditions. The conversion from free base to hydrochloride salt typically involves protonation of the unprotected piperazine nitrogen atom, creating a positively charged ammonium center that forms an ionic interaction with the chloride counterion. This transformation can significantly alter the compound's physical properties while maintaining the essential structural features that define its chemical reactivity and biological activity.
The synthetic relationship between these compounds extends beyond simple acid-base chemistry to encompass broader considerations of synthetic strategy and practical utility. The free base form may be preferred in certain synthetic transformations where the presence of chloride ions could interfere with reaction mechanisms, while the hydrochloride salt may offer advantages in purification, storage, and handling protocols. Understanding this relationship is crucial for synthetic chemists working with these compounds, as interconversion between salt and free base forms represents a fundamental operation in medicinal chemistry and process development.
Properties
IUPAC Name |
tert-butyl (3S)-3-propylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAKNWUZSICGDX-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662478 | |
| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217448-65-1 | |
| Record name | tert-Butyl (3S)-3-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C12H22ClN2O2
- Molecular Weight : 250.77 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Neutral |
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is known to act as a modulator of the central nervous system, influencing pathways related to neurotransmitter release and receptor activation.
- Acetylcholinesterase Inhibition : Some piperazine derivatives have shown potential in inhibiting acetylcholinesterase, which is crucial for neurotransmission. This inhibition may lead to therapeutic effects in neurodegenerative conditions such as Alzheimer's disease .
- Serotonergic Activity : Research indicates that compounds with piperazine structures can exhibit serotonergic activity, which may contribute to their antidepressant effects. This is significant in the context of mood disorders and anxiety management.
Antimicrobial and Antifungal Properties
Emerging studies suggest that this compound may possess antimicrobial and antifungal properties. These activities are vital for developing new therapeutic agents against resistant strains of bacteria and fungi.
Case Study Overview
A study conducted on piperazine derivatives, including this compound, highlighted their potential as therapeutic agents. The study utilized in vitro assays to evaluate the biological activity against various pathogens.
Table of Biological Activity Results
| Compound | Activity Type | Result |
|---|---|---|
| This compound | Antimicrobial | Inhibition of bacterial growth observed |
| This compound | Antifungal | Significant reduction in fungal viability |
| Piperazine Derivative X | Acetylcholinesterase Inhibition | IC50 = 0.5 µM |
Pharmacological Implications
The implications of these findings suggest that this compound could be a candidate for further development as a multi-functional therapeutic agent. Its ability to modulate neurotransmitter systems while exhibiting antimicrobial properties positions it uniquely within pharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine Derivatives
(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride
- CAS : 1384840-46-3
- Molecular Formula : C₁₀H₂₁ClN₂O₂
- Molecular Weight : 236.74 g/mol
- Key Difference : The methyl group at the 3-position (vs. propyl in the target compound) reduces lipophilicity (logP) and molecular weight.
- Applications : Used in asymmetric synthesis for drugs targeting neurological disorders .
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride
- CAS : 960283-58-3
- Molecular Formula : C₁₀H₂₁ClN₂O₂
- Molecular Weight : 236.74 g/mol
- Key Difference : Methyl substituent at the 2-position (vs. 3-position in the target compound) alters steric and electronic interactions in receptor binding.
- Similarity Score : 0.98 (structural similarity due to identical stereochemistry) .
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate
Stereochemical and Functional Group Modifications
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
- CAS : 1251903-83-9
- Molecular Formula : C₁₁H₂₁ClN₂O₄
- Molecular Weight : 280.75 g/mol
- Key Difference: Dicarboxylate structure (tert-butyl and methyl esters) instead of monocarboxylate.
- Applications : Used in peptide mimetics and protease inhibitors .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- CAS : 205059-24-1
- Molecular Formula : C₁₄H₂₇N₃O₂ (free base)
Physicochemical and Application-Based Comparison
Research Findings and Implications
Stereochemistry : The (S)-configuration is critical for binding to chiral receptors, as seen in its higher similarity score (0.98) with other (S)-configured derivatives .
Salt Forms : Hydrochloride salts (e.g., target compound) improve solubility in aqueous media compared to free bases, facilitating formulation in oral drugs .
Synthetic Utility : Piperazine derivatives with tert-butyl carbamate groups are preferred in solid-phase peptide synthesis due to their stability under acidic conditions .
Preparation Methods
Propylation of Piperazine
The propylation step introduces the C3 alkyl chain to the piperazine ring. Two predominant methods are documented:
Nucleophilic Substitution
A piperazine derivative (e.g., 3-bromopiperazine) reacts with a propyl Grignard reagent (CH3CH2CH2MgBr) in anhydrous tetrahydrofuran (THF) at −78°C. This method achieves 65–72% yield but requires strict moisture control.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF |
| Catalyst | None |
| Reaction Time | 6–8 hours |
| Yield | 68% (average) |
Reductive Amination
An alternative approach couples piperazine with propionaldehyde (CH3CH2CHO) in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. This method offers milder conditions (25°C, 24 hours) with comparable yields (70–75%).
Boc Protection of the Amine
The Boc group is introduced to protect the secondary amine, preventing undesired side reactions during subsequent steps.
Procedure:
-
Dissolve propylated piperazine (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir at 25°C for 12 hours.
-
Quench with water, extract with DCM, and concentrate under reduced pressure.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Boc2O Equivalents | 1.2 |
| Solvent | DCM |
| Catalyst | DMAP (0.1 eq) |
| Yield | 85–90% |
Hydrochloride Salt Formation
The Boc-protected intermediate is converted to its hydrochloride salt to enhance stability and crystallinity.
Method:
-
Dissolve Boc-protected compound in ethyl acetate.
-
Bubble HCl gas through the solution at 0°C for 1 hour.
Critical Factors:
-
Temperature control (0–5°C) prevents Boc group cleavage.
Optimization of Reaction Conditions
Enantiomeric Control
The (S)-configuration is achieved via two strategies:
Chiral Auxiliary Approach
Using (R)-3-propylpiperazine as a starting material, derived from L-proline, ensures >99% enantiomeric excess (ee). This method, however, increases synthetic steps and cost.
Asymmetric Catalysis
Palladium-catalyzed allylic alkylation with a chiral phosphine ligand (e.g., (S)-BINAP) achieves 92% ee in a single step, as demonstrated in analogous piperazine syntheses.
Solvent and Temperature Effects
A comparative study of solvents revealed that tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in propylation yields (68% vs. 52%) due to better coordination with Grignard reagents. Elevated temperatures (40°C) during Boc protection reduce reaction time to 6 hours but risk epimerization.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (4:1 v/v), yielding needle-like crystals with 99.5% purity (by NMR).
Analytical Data
Key Spectroscopic Properties:
-
1H NMR (400 MHz, D2O): δ 3.82–3.75 (m, 4H, piperazine-H), 3.12 (t, J = 7.2 Hz, 2H, CH2CH2CH3), 1.61–1.55 (m, 2H, CH2CH2CH3), 1.45 (s, 9H, Boc-CH3), 0.92 (t, J = 7.2 Hz, 3H, CH2CH2CH3).
-
HPLC: Rt = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).
Alternative Synthetic Approaches
Flow Chemistry
A patent-pending method employs continuous flow reactors for the propylation step, reducing reaction time to 30 minutes and improving yield to 78%.
Q & A
Q. What strategies resolve conflicting biological activity data across assay platforms?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., known receptor agonists/antagonists) to confirm platform specificity.
- Solubility Adjustments : Ensure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
- Orthogonal Assays : Cross-validate with SPR (Surface Plasmon Resonance) for binding kinetics or cellular thermal shift assays (CETSA) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
